molecular formula C16H12O2 B14231070 (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone CAS No. 827024-75-9

(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone

Cat. No.: B14231070
CAS No.: 827024-75-9
M. Wt: 236.26 g/mol
InChI Key: CQQGDEGWSVMSAV-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a naphthalene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone typically involves the reaction of 1-ethoxynaphthalene with 2-furoyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in dry dichloromethane (CH2Cl2) at 0°C, followed by refluxing until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable electrophiles.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanol.

    Substitution: Various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

827024-75-9

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(5-methylfuran-2-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C16H12O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3

InChI Key

CQQGDEGWSVMSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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